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Compound of Interest

Compound Name:
2,3,4,7-

Tetramethoxyphenanthrene

CAS No.: 97399-69-4

Cat. No.: B8523262

Get Quote

Executive Summary
2,3,4,7-Tetramethoxyphenanthrene (C₁₈H₁₈O₄) is a naturally occurring phenanthrene isolated

from the tubers of Bletilla striata and stems of Dendrobium species.[1][2] It exhibits significant

biological activity, including anti-inflammatory effects via the PI3K-AKT pathway and potential

cytotoxicity against tumor cell lines. This guide provides a definitive reference for its

identification using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass

Spectrometry (MS), facilitating its differentiation from structural isomers like 2,4,7-trihydroxy-

9,10-dihydrophenanthrene or nudol derivatives.

Chemical Identity & Physicochemical Properties[1]
[2][3][4][5][6][7]
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Property Data

IUPAC Name 2,3,4,7-Tetramethoxyphenanthrene

Common Source
Bletilla striata, Dendrobium officinale, Arundina

graminifolia

Molecular Formula C₁₈H₁₈O₄

Molecular Weight 298.33 g/mol

Exact Mass 298.1205 Da

Appearance White to yellowish-white crystalline solid

Melting Point 151–152 °C (Recrystallized from EtOH) [1][2]

Solubility
Soluble in CHCl₃, DMSO, Acetone; Insoluble in

Water

Spectroscopic Characterization
Infrared Spectroscopy (IR)
The IR spectrum of 2,3,4,7-tetramethoxyphenanthrene is characterized by the absence of

hydroxyl (-OH) or carbonyl (C=O) stretches, confirming the complete methylation of the oxygen

functionalities.

Key Absorption Bands (KBr/Neat):

2969, 2922 cm⁻¹: C-H stretching (Alkyl/Methoxy).

1619, 1504 cm⁻¹: C=C aromatic skeletal vibrations.

1455 cm⁻¹: C-H bending (Methyl groups).

1287, 1224, 1125 cm⁻¹: C-O-C asymmetric stretching (Aryl alkyl ethers). Strong bands

typical of methoxy-substituted arenes.

1001 cm⁻¹: C-O symmetric stretching.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b8523262/docs?utm_src=pdf-body#technical-guide-spectroscopic-profiling-of-2-3-4-7-tetramethoxyphenanthrene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8523262?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


830-750 cm⁻¹: C-H out-of-plane bending (indicative of aromatic substitution patterns).

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and reveals a fragmentation pattern

characteristic of polymethoxylated phenanthrenes, often involving the sequential loss of methyl

radicals.

Ionization Mode: EI (Electron Impact) or ESI (Electrospray Ionization).

Molecular Ion (

):

298 (Base peak in EI often represents the stable molecular ion).

Protonated Ion (

):

299.1278 (High Resolution ESI-MS) [3].

Fragmentation Pathway:

298

283 (

): Loss of a methyl group from one of the methoxy substituents.

283

268 (

): Secondary loss of methyl.

255 (

): Characteristic expulsion of carbon monoxide from the phenol ether.

Nuclear Magnetic Resonance (NMR)
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The NMR data is the primary tool for structural elucidation, distinguishing the specific 2,3,4,7-

substitution pattern from other isomers.

Proton NMR (

H NMR)
Solvent: CDCl₃, 400 MHz

The phenanthrene core possesses a "bay region" (positions 4 and 5). Protons in these

positions are significantly deshielded due to steric compression and ring current anisotropy.
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Position (ppm) Multiplicity (Hz)
Assignment
Logic

H-5 9.30 – 9.40 Doublet (d) 9.2

Diagnostic

Signal. The "bay"

proton.

Deshielded by

the opposing ring

current and steric

proximity to the

C-4 methoxy

group.

H-9, H-10 7.50 – 7.60 Singlet (s) -

Bridge protons.

Often appear as

a singlet or tight

AB system in

substituted

phenanthrenes.

H-6 7.19 dd 9.2, 2.6

Ortho-coupled to

H-5; Meta-

coupled to H-8.

H-8 7.22 Doublet (d) 2.6

Meta-coupled to

H-6. Position 7 is

substituted

(OMe).[3][4]

H-1 7.00 – 7.10 Singlet (s) -

The only proton

on Ring A.

Isolated by

substituents at

C-2, C-3, C-4.

-OCH₃ 4.01 – 4.05 Singlets - Four distinct

methoxy signals

(12H total). The

C-4 OMe is often

sterically
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crowded and

may shift slightly.

Carbon NMR (

C NMR)
Solvent: CDCl₃, 100 MHz

Methoxy Carbons: Four signals in the range of 55.0 – 61.5 ppm. The C-4 methoxy group is

often deshielded (~60-61 ppm) due to steric twisting out of the plane.

Aromatic Methines (CH): Five signals corresponding to C-1, C-5, C-6, C-8, C-9, C-10.

Quaternary Carbons: Oxygenated carbons (C-2, C-3, C-4, C-7) appear downfield (148 – 158

ppm). Bridgehead carbons appear in the 115 – 135 ppm region.

Structural Elucidation Logic & Workflow
The identification of 2,3,4,7-tetramethoxyphenanthrene relies on a self-validating logic flow:

Mass Spec: Establishes

.

IR: Confirms no free -OH (rules out nudol or other hydroxy-phenanthrenes).

H-1 NMR:

The "Bay" Proton (H-5): The presence of a doublet > 9.0 ppm confirms the phenanthrene

skeleton.[5] If this were a dihydrophenanthrene, this shift would not be observed.

Ring A: The presence of a single aromatic singlet (H-1) confirms a trisubstituted ring

(2,3,4-pattern).

Ring C: The ABX system (d, dd, d) confirms a monosubstituted ring (7-OMe).

Visualization: Structural Confirmation Workflow
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Unknown Sample
(White Solid)

Mass Spectrometry
[M]+ = 298

IR Spectroscopy
No OH band (3400 cm-1)

C-O stretches present

Formula: C18H18O4
(Tetramethoxy)

1H NMR Analysis

Signal > 9.0 ppm (d)
Confirms Phenanthrene Core

(H-5 Bay Proton)

Singlet (1H)
Confirms 2,3,4-substitution

ABX System (3H)
Confirms 7-substitution

Identity Confirmed:
2,3,4,7-Tetramethoxyphenanthrene

Click to download full resolution via product page

Caption: Logical workflow for the spectroscopic confirmation of 2,3,4,7-
tetramethoxyphenanthrene, highlighting key decision nodes.

Experimental Protocol: Isolation & Purification
Note: This protocol is generalized based on standard phytochemical isolation procedures for

phenanthrenes from Orchidaceae [1][4].

Extraction: Pulverize dried tubers of Bletilla striata (5 kg). Extract with 95% Ethanol (3 x 10 L)

under reflux.
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Partition: Concentrate the EtOH extract. Suspend in water and partition sequentially with

Petroleum Ether, Ethyl Acetate (EtOAc), and n-Butanol.

Fractionation: Subject the EtOAc fraction to Silica Gel Column Chromatography (CC). Elute

with a gradient of CHCl₃:MeOH (100:0

80:20).

Purification: Isolate the fraction containing phenanthrenes (checked via TLC, UV 254 nm).

Further purify using Sephadex LH-20 (eluent: MeOH) or semi-preparative HPLC (C18

column, MeOH/H₂O gradient).

Crystallization: Recrystallize from Ethanol to yield colorless needles (MP 151-152°C).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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